molecular formula C11H13Cl2NO3 B8396766 Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate

Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate

Cat. No. B8396766
M. Wt: 278.13 g/mol
InChI Key: LXHMFLKHZYCLHK-UHFFFAOYSA-N
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Patent
US08524722B2

Procedure details

In analogy to Example 63A, tert-butyl(3,4,5-trichlorophenyl)carbamate from Example 66A (3.98 g, 13.4 mmol) was reacted with potassium hydroxide (1.77 g, 26.8 mmol). The reaction mixture was heated to 80° C. overnight and subsequently to 90° C. for 3 h. The product was isolated by preparative HPLC to yield 760 mg (20%).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[C:12](Cl)[C:11]([Cl:15])=[C:10]([Cl:16])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:18].[K+]>>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[CH:13]=[C:12]([OH:18])[C:11]([Cl:15])=[C:10]([Cl:16])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)Cl)Cl)Cl)=O
Name
Quantity
1.77 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by preparative HPLC
CUSTOM
Type
CUSTOM
Details
to yield 760 mg (20%)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)O)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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